1-(Tert-butyl)-2-ethynylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-2-ethynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-5-10-8-6-7-9-11(10)12(2,3)4/h1,6-9H,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRYOPIKQXZEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Tert Butyl 2 Ethynylbenzene and Analogous Systems
Direct Functionalization Approaches
Direct functionalization methods introduce the ethynyl (B1212043) group onto a pre-existing tert-butylbenzene (B1681246) framework. These strategies are often favored for their atom economy and convergent nature.
Electrophilic Aromatic Substitution Strategies (e.g., Halogenation, Nitration Precursors)
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. chemistry.coach While direct electrophilic alkynylation of benzene (B151609) rings is not a standard procedure, EAS is crucial for installing precursor functionalities, such as halogens, which can then be converted to the desired alkyne. chemistry.coach
In the context of synthesizing 1-(tert-butyl)-2-ethynylbenzene, the initial step involves the electrophilic halogenation of tert-butylbenzene. The tert-butyl group is an ortho-, para-directing activator. However, the steric bulk of the tert-butyl group significantly influences the regioselectivity of the substitution. libretexts.org For instance, in the nitration of tert-butylbenzene, the major product is the para-substituted isomer (75%), with only a small amount of the ortho-isomer (16%) being formed due to steric hindrance. libretexts.org A similar trend is expected for halogenation.
To obtain the required 1-halo-2-(tert-butyl)benzene precursor, a mixture of ortho and para isomers is typically formed, necessitating separation. The general mechanism for electrophilic halogenation involves the activation of the halogen with a Lewis acid, such as FeBr₃ or AlCl₃, to generate a more potent electrophile that is then attacked by the electron-rich benzene ring. chemistry.coach
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the synthesis of arylalkynes.
The Sonogashira reaction is a widely used method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The synthesis of this compound can be efficiently achieved by the Sonogashira coupling of 1-bromo-2-(tert-butyl)benzene (B1280680) with a suitable protected acetylene (B1199291) equivalent, such as trimethylsilylacetylene (B32187), followed by deprotection.
The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the arylalkyne product. libretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the Sonogashira coupling, particularly for sterically hindered substrates. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov These methods often require specialized ligands and reaction conditions. nih.gov
A study on the Sonogashira cross-coupling of various aryl bromides and acetylenes highlighted that the steric bulk of the acetylene and the substituents on the aryl bromide significantly influence the reaction's performance. researchgate.net For sterically demanding aryl bromides, such as those with a tert-butyl group in the ortho position, careful selection of the phosphine ligand is crucial for achieving good yields. researchgate.net
Table 1: Representative Conditions for Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1-bromo-2-(tert-butyl)benzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | High |
| 1-iodo-2-(tert-butyl)benzene | Phenylacetylene (B144264) | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Good |
| 1-bromo-2-fluorobenzene | Phenylacetylene | Pd(OAc)₂ / DPEPhos | Cs₂CO₃ | DMF | Moderate |
Note: Yields are qualitative and depend on specific reaction conditions.
While the Sonogashira reaction is the most prominent, other palladium-catalyzed methods can be employed for aryl-alkyne bond formation. These can include variations of the Sonogashira coupling using different metal co-catalysts or catalyst systems. For instance, nickel-catalyzed Sonogashira-type couplings have been developed, which can couple non-activated alkyl halides with acetylene. wikipedia.org Additionally, palladium-catalyzed reactions involving tert-butyl isocyanide insertion have been used to synthesize related heterocyclic structures, demonstrating the versatility of palladium catalysis in C-C bond formation. sorbonne-universite.frrsc.org
Indirect Synthetic Routes from Precursors
Indirect routes involve the formation of the alkyne functionality from a precursor molecule that already contains the substituted benzene ring.
Dehydrohalogenation Pathways
Dehydrohalogenation is a classic method for forming alkynes. This approach typically involves the elimination of two molecules of hydrogen halide from a dihaloalkane or a vinyl halide. To synthesize this compound via this route, a suitable precursor would be 1-(1,2-dihaloethyl)-2-(tert-butyl)benzene or 1-(1-halovinyl)-2-(tert-butyl)benzene.
The reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu), often in a solvent like liquid ammonia (B1221849) or dimethyl sulfoxide. bingol.edu.tr The mechanism is generally an E2 elimination, which requires an anti-periplanar arrangement of the hydrogen and the leaving group. bingol.edu.tr The formation of the starting dihaloalkane can be achieved by the halogenation of 1-(tert-butyl)-2-vinylbenzene.
While a viable method, the synthesis of the necessary precursors can sometimes be multi-step, making direct functionalization approaches like the Sonogashira coupling more attractive for the synthesis of this compound.
Ring-Closing Reactions to Construct Ethynylbenzene Scaffolds
The construction of substituted benzene rings can be achieved through transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes. nih.gov This method provides a powerful tool for assembling highly functionalized aromatic systems in a single step from acyclic precursors. In principle, a this compound scaffold could be envisioned to form from the cycloaddition of three alkyne components. For instance, the co-cyclotrimerization of a terminal alkyne, a diyne, or three different monoalkynes, where at least one carries a tert-butyl group and another provides the second ethynyl substituent post-cyclization, could be a potential, albeit complex, route.
The general mechanism of such a reaction, often catalyzed by transition metals like rhodium (Rh), cobalt (Co), nickel (Ni), or palladium (Pd), involves the formation of a metallacyclopentadiene intermediate from two alkyne molecules. Subsequent insertion of a third alkyne molecule leads to a metallacycloheptatriene, which then undergoes reductive elimination to furnish the substituted benzene ring.
However, the practical application of [2+2+2] cycloadditions for synthesizing a specific, unsymmetrically substituted benzene like this compound faces significant challenges in controlling regioselectivity. The reaction often yields a mixture of isomers, especially when using multiple different alkyne components. Furthermore, the steric bulk of substituents, such as a tert-butyl group, can significantly influence the reaction's feasibility and outcome, sometimes inhibiting the reaction altogether. nih.gov
Alternative ring-closing strategies, such as ring-closing metathesis (RCM), are powerful for forming cyclic alkenes and have been employed to synthesize indene (B144670) derivatives from 2-alkyl-1-ethynylbenzene precursors. organic-chemistry.orgorganic-chemistry.org However, the direct construction of the ethynylbenzene core itself via RCM is not a standard approach. Similarly, other cyclization reactions like copper-catalyzed intramolecular Ullmann couplings are typically used for forming other heterocyclic systems fused to a benzene ring, rather than the benzene ring itself. acs.org
Targeted Synthesis of Specific Derivatives of this compound
The majority of synthetic routes towards derivatives of this compound rely on the functionalization of a pre-formed, appropriately substituted benzene. The presence of the bulky tert-butyl group and the reactive ethynyl moiety allows for a range of targeted modifications.
Strategies for Further Functionalization of the Aromatic Ring
Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The tert-butyl group is a bulky, electron-donating group, making it an ortho-, para-director for electrophilic aromatic substitution. Conversely, the ethynyl group is weakly deactivating and acts as a meta-director. The interplay of these effects, combined with the significant steric hindrance from the tert-butyl group, dictates the position of any new substituent.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, would be expected to occur primarily at the positions para to the tert-butyl group (position 4) and, to a lesser extent, the position ortho to the tert-butyl group and meta to the ethynyl group (position 6), with the other ortho position (position 3) being highly sterically hindered.
More advanced techniques like directed ortho-metalation (DoM) could offer greater regiocontrol, although the ethynyl group itself can be reactive towards the strong bases used. A common strategy involves using a protected ethynyl group, such as a trimethylsilyl (B98337) (TMS) group, which can also act as a directing group before being removed post-functionalization.
Radical-mediated intermolecular amination of arenes represents another modern approach to introduce nitrogen-containing functional groups onto the aromatic ring. acs.org Such methods can offer alternative selectivities compared to traditional electrophilic substitutions.
Manipulation of the Ethynyl Group for Elongated Conjugated Systems
The terminal alkyne of this compound is a versatile functional group for constructing larger, π-conjugated systems, which are of interest for applications in materials science and molecular electronics. researchgate.netlibretexts.org
The most prominent reaction for this purpose is the Sonogashira cross-coupling reaction . libretexts.orgwikipedia.org This palladium- and copper-cocatalyzed reaction couples the terminal alkyne with aryl or vinyl halides, forming a new carbon-carbon bond and extending the conjugated system. wikipedia.org This methodology is exceptionally robust and tolerant of a wide range of functional groups. For example, coupling this compound with an aryl iodide would yield a diarylacetylene derivative. The reaction conditions, including the choice of palladium catalyst, ligand, copper source, base, and solvent, can be fine-tuned to optimize the yield and accommodate various substrates. researchgate.netrsc.org Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne. rsc.org
Below is a table illustrating potential Sonogashira coupling reactions with a related substrate, 1-(tert-butyl)-4-ethynylbenzene, which demonstrates the typical reaction partners and conditions applicable to the 1,2-isomer.
| Alkyne | Coupling Partner | Catalyst System | Base / Solvent | Product | Ref |
| 1-(tert-butyl)-4-ethynylbenzene | 4-hydroxy-3-(4'-iodophenyl)pent-3-en-2-one | Pd/Cu | t-BuOK | 3-(4'-((4''-(tert-butyl)phenyl)ethynyl)phenyl)-4-hydroxypent-3-en-2-one | nih.gov |
| 1-(tert-butyl)-4-ethynylbenzene | 1-butyl-4-[(4'-iodophenyl)ethynyl]benzene | Pd/Cu | Not specified | OPE3-substituted ppy complex precursor | nih.gov |
| Trimethylsilylacetylene | 1-bromo-4-iodobenzene | Pd/Cu | Not specified | bis(4-bromophenyl)acetylene (after deprotection) | wikipedia.org |
This table is illustrative of the types of couplings possible. Specific conditions would need optimization for this compound.
Another key reaction of the ethynyl group is oxidative homocoupling , often achieved using copper salts in the presence of an oxidant (e.g., the Glaser or Eglinton coupling). This reaction dimerizes the terminal alkyne to form a symmetric 1,4-disubstituted butadiyne, in this case, 1,4-bis(2-tert-butylphenyl)buta-1,3-diyne.
The ethynyl group can also participate in cycloaddition reactions . For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," would allow for the facile synthesis of 1,2,3-triazole derivatives. mdpi.com
Introduction of Additional Bulky Substituents (e.g., Di-tert-butylbenzene precursors)
Synthesizing derivatives with multiple bulky groups, such as 1,3-di-tert-butyl-2-ethynylbenzene, is typically achieved by starting with a precursor that already contains the desired substitution pattern on the aromatic ring. Attempting to introduce a second tert-butyl group onto this compound via Friedel-Crafts alkylation would be challenging due to steric hindrance and potential isomerization.
A more viable strategy involves a multi-step synthesis starting from a di-tert-butylbenzene. For instance, the synthesis could begin with 1,3-di-tert-butylbenzene (B94130).
Synthetic Route Example:
Halogenation: 1,3-di-tert-butylbenzene can be selectively brominated or iodinated at the 2-position, which is sterically hindered but activated by both tert-butyl groups. This would yield 2-bromo-1,3-di-tert-butylbenzene.
Ethynylation: The resulting aryl halide can then undergo a Sonogashira coupling reaction with a protected acetylene, such as trimethylsilylacetylene (TMSA). researchgate.netwikipedia.org
Deprotection: The final step involves the removal of the trimethylsilyl protecting group, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or a base like potassium carbonate in methanol, to yield the terminal alkyne, 1,3-di-tert-butyl-2-ethynylbenzene. researchgate.netwikipedia.org
This stepwise approach has been successfully used in the synthesis of various mono-terminated di-tert-butyl-substituted oligo(phenylene ethynylene)s (OPEs), demonstrating its effectiveness for creating sterically encumbered ethynylarenes. researchgate.net
| Precursor | Reagents | Intermediate/Product | Purpose | Ref |
| 1,3-Di-tert-butyl-2-methoxybenzene | Chloroform, Amylene | 1,3-Di-tert-butyl-2-methoxybenzene | Starting material for further functionalization | researchgate.net |
| Di-tert-butylurea | tert-butyl-hypochlorite, KOtBu | Di-tert-butyldiaziridinone | Synthesis of a reactive intermediate for other transformations | orgsyn.org |
| Aryl Halide | Trimethylsilylacetylene, Pd/Cu catalyst | TMS-protected Arylacetylene | Introduction of a protected ethynyl group | researchgate.net |
| TMS-protected Arylacetylene | Tetra-n-butylammonium fluoride (TBAF) | Terminal Arylacetylene | Deprotection to reveal the terminal alkyne | researchgate.net |
Reactivity and Reaction Mechanisms of 1 Tert Butyl 2 Ethynylbenzene
Alkyne Reactivity in Ortho-Substituted Aromatic Systems
The ethynyl (B1212043) moiety in 1-(tert-butyl)-2-ethynylbenzene serves as the primary center of reactivity, engaging in reactions typical of terminal alkynes. The ortho-substitution pattern, however, introduces steric and electronic factors that can modulate this reactivity.
The electron-rich triple bond of the ethynyl group is susceptible to attack by both nucleophiles and electrophiles.
Nucleophilic Additions: Nucleophilic additions to alkynes, often termed Michael additions when an activated alkyne is involved, are a fundamental class of reactions. bham.ac.uknih.gov In the context of this compound, a nucleophile can attack one of the sp-hybridized carbons of the triple bond. The reaction is often facilitated by the polarization of the alkyne. While the tert-butyl group is not strongly electron-withdrawing, the aromatic ring can influence the electron distribution. The use of "soft" nucleophiles is often preferred for such additions. bham.ac.uk The spatial proximity of a counteranion can facilitate nucleophilic addition to an ethynyl group. acs.org In some systems, the formation of a pyridinium (B92312) salt enhances the electrophilicity of the ethynyl group, promoting nucleophilic attack. acs.org
Electrophilic Additions: The high electron density of the alkyne's triple bond makes it a target for electrophiles. libretexts.org The addition of electrophiles to alkynes is a well-established process, though generally less facile than with alkenes due to the formation of a less stable vinyl cation intermediate. libretexts.orgtib.eulibretexts.org The reaction is initiated by the attack of the π-electrons of the alkyne on the electrophile. libretexts.org For unsymmetrical alkynes, the addition often follows Markovnikov's rule, where the electrophile adds to the less substituted carbon. fiveable.me In the case of this compound, the phenyl ring and the tert-butyl group influence the regioselectivity of the addition. The addition of halogens, such as Br₂, to alkynes proceeds through a mechanism analogous to that of alkenes, leading to a dibromo product. libretexts.org
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. doi.org this compound can participate in several types of cycloadditions.
[2+2] Cycloaddition: The intermolecular [2+2] cycloaddition of alkynes with alkenes, often catalyzed by transition metals like gold(I), provides a route to substituted cyclobutenes. orgsyn.org These reactions can be performed under mild conditions. orgsyn.org
[2+2+2] Cycloaddition: This reaction involves the combination of three alkyne units, or a combination of alkynes and other unsaturated molecules, to form a benzene (B151609) ring. nih.govuwindsor.ca It is an atom-economical process catalyzed by various transition metals. uwindsor.caresearchgate.net The reaction is sensitive to both steric and electronic properties of the substrates. nih.gov For instance, bulky substituents can hinder the coordination of the alkyne to the metal center. nih.gov Iron complexes have been shown to catalyze the [2+2+2] cycloaddition of terminal alkynes and cyanamides to form 2-aminopyridines with high regioselectivity. sci-hub.se Titanium complexes have also been used to catalyze the highly regioselective [2+2+2] cycloaddition of terminal alkynes. researchgate.net
Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org While alkynes themselves are not typical dienophiles, they can participate in variants of this reaction. For example, in inverse-electron-demand Diels-Alder reactions, an electron-rich alkyne can react with an electron-poor diene, such as a 1,2,4,5-tetrazine. nih.gov The reaction of 3-acylamino-2H-pyran-2-ones with dienophiles can lead to the formation of oxabicyclo[2.2.2]octenes. chim.it The stereochemistry of the dienophile is retained in the product. libretexts.org
C-H Insertion: Transition metal-catalyzed carbene insertion into C-H bonds is a method for C-C bond formation. dicp.ac.cn In the context of alkynes, this can occur intramolecularly or intermolecularly. For instance, the reaction of a germene with terminal alkynes can lead to products resulting from C-H insertion. acs.org
Ene-Addition: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org In a related process, the reaction of a germene with terminal alkynes can yield ene-addition products alongside cycloaddition and C-H insertion products, with the product ratios being dependent on the reaction conditions. acs.org
Influence of the Tertiary Butyl Group on Reactivity
The tert-butyl group, due to its large size and electron-donating nature, significantly impacts the reactivity of this compound. researchgate.net
The bulky tert-butyl group exerts considerable steric hindrance, which can control the regioselectivity and even inhibit certain reaction pathways. researchgate.netst-andrews.ac.uk
In cycloaddition reactions, the steric bulk of the tert-butyl group can direct the approach of the reacting partner. For example, in the Larock indole (B1671886) synthesis, the large steric bulk of a tert-butyl group on an alkyne was shown to override electronic effects, favoring the formation of the sterically less hindered indole isomer. ub.edu
The steric hindrance can also prevent reactions from occurring. In free-radical reactions of benzenethiol (B1682325) with di-tert-butylacetylene, the high steric hindrance of the two tert-butyl groups was suggested to prevent the attack of the thiyl radical on the triple bond. psu.edu Similarly, in Mn-catalyzed [2+2+2] cycloadditions, substrates with bulky t-butyl groups failed to produce the desired product due to the inability of the sterically encumbered enol to coordinate to the metal center. nih.gov
The tert-butyl group is an electron-donating group, which can influence the electronic properties of the aromatic ring and the ethynyl substituent.
The electron-donating nature of the tert-butyl group can affect the rate of reactions. In the polymerization of phenylacetylene (B144264) derivatives, it was observed that electron-donating substituents on the aromatic ring led to a slower polymerization rate compared to electron-withdrawing substituents. rsc.org
The electronic effect of the tert-butyl group can also influence the regioselectivity of reactions. In some cases, tert-butylation has been used to bias regioselectivity by directing reactions away from the more sterically hindered and electron-rich positions. nih.gov
The "Tert-butyl Effect" in Ortho-Substituted Systems
The presence of a tert-butyl group, particularly at a position ortho to a reactive site on a benzene ring, gives rise to what is known as the "tert-butyl effect". This effect is a combination of steric and electronic factors that can significantly alter the reactivity and selectivity of chemical reactions. rsc.orgstackexchange.com
Steric Hindrance: The most prominent aspect of the tert-butyl effect is steric hindrance. The bulky nature of the (CH₃)₃C- group can physically obstruct the approach of reagents to the adjacent ethynyl group and the ortho-position of the aromatic ring. This steric shielding can:
Hinder or prevent reactions at the ortho-position, making it a less favorable site for substitution. stackexchange.com
Influence the regioselectivity of additions across the alkyne's triple bond.
Dictate the conformational preferences of reaction intermediates and transition states, potentially leading to unique product distributions.
Electronic Effects: While often overshadowed by its steric bulk, the tert-butyl group also exerts a weak electron-donating inductive effect (+I). However, unlike alkyl groups with α-hydrogens (such as ethyl or isopropyl), it cannot participate in hyperconjugation to donate electron density into the aromatic ring via resonance. stackexchange.com This lack of hyperconjugation means its electron-donating capability is modest compared to smaller alkyl groups.
Reactivity of Vinyl Intermediates: Research on the reactivity of related vinyl radicals, such as the 1-tert-butyl-2-(phenylthio)vinyl radical, highlights the unique behavior imparted by the ortho-tert-butyl group. In such systems, the bulky group can disfavor certain reaction pathways, like hydrogen abstraction, and instead promote others, such as the elimination of a radical species. psu.edu This tendency to influence the fate of reactive intermediates is a key aspect of the tert-butyl effect in ortho-substituted systems and is critical for understanding the reaction mechanisms involving this compound. The steric strain imposed by the group can make otherwise favorable intramolecular cyclization reactions more difficult compared to less hindered analogues. psu.edu
Catalyzed Transformations Involving this compound
The ethynyl group of this compound serves as a versatile handle for a variety of transition metal-catalyzed reactions, enabling the construction of complex molecular architectures. The catalysts' nature, combined with the substrate's inherent steric and electronic properties, directs the reaction outcomes.
Palladium-Catalyzed Annulation Reactions
Palladium catalysts are widely employed for annulation reactions involving alkynes, which are powerful methods for constructing cyclic and polycyclic systems. core.ac.uk In reactions involving ortho-alkynylphenyl derivatives, palladium catalysis can facilitate the formation of new rings through intramolecular cyclization or intermolecular coupling events.
For instance, studies on closely related 2-ethynylbenzene derivatives, such as 1-cinnamyloxy-2-ethynylbenzene, have demonstrated the efficacy of hydrazone-palladium catalyzed annulation. rsc.orgrsc.org These reactions proceed via the formation of new carbon-carbon bonds to build fused ring systems. Similarly, palladium(II)-catalyzed iminoannulation of internal alkynes represents another route to construct carboline frameworks via C-H bond cleavage. acs.org
| Substrate Type | Catalyst System | Reaction Type | Product | Reference |
| 1-Cinnamyloxy-2-ethynylbenzene | Hydrazone-Palladium Complex | Annulation | Fused Ring System | rsc.org, rsc.org |
| N-substituted Indole-carboxaldehydes and Internal Alkynes | Pd(OAc)₂ / O₂ | Iminoannulation | Carbolines | acs.org |
Ruthenium-Mediated Processes
Ruthenium complexes are effective catalysts for a range of transformations involving alkynes, including cycloadditions and C-H activation/alkenylation. ecust.edu.cnnih.gov The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a prominent example, characteristically forming 1,5-disubstituted 1,2,3-triazoles, which complements the copper-catalyzed variant that yields 1,4-isomers. acs.org
Key Features of Ruthenium Catalysis with Alkynes:
Cycloadditions: Ruthenium catalysts, particularly those with cyclopentadienyl (B1206354) (Cp) or pentamethylcyclopentadienyl (Cp*) ligands, readily facilitate cycloadditions. The RuAAC reaction is notable for its ability to engage internal alkynes, a distinct advantage for creating fully substituted triazoles. acs.orgresearchgate.net
Oxidative Amidation: Complexes like CpRuCl(PPh₃)₂ can catalyze the oxidative amidation of terminal alkynes to form amides, proceeding through a ruthenium-vinylidene intermediate. cdmf.org.br
For this compound, an internal alkyne, participation in RuAAC reactions is mechanistically plausible. The steric and electronic environment created by the ortho-tert-butylphenyl substituent would influence the approach and coordination of the azide (B81097) to the ruthenium center, thereby affecting the reaction's efficiency and regioselectivity. DFT studies on RuAAC mechanisms have underscored the importance of both thermodynamic and kinetic factors, which are sensitive to the steric bulk of substituents on the alkyne. researchgate.net
| Catalyst Precursor | Reaction Type | Reactants | Product Type | Reference |
| [Cp*RuCl(cod)] | Azide-Alkyne Cycloaddition | Organic Azide, Internal Alkyne | 1,4,5-Trisubstituted 1,2,3-Triazole | nih.gov, acs.org |
| CpRuCl(PPh₃)₂ | Oxidative Amidation | Terminal Alkyne, Amine, N-Oxide | Amide | cdmf.org.br |
| [Ru(p-cymene)Cl₂]₂ | C-H Alkenylation | Arene with Directing Group, Alkyne | Alkenylated Arene | ecust.edu.cn |
Other Transition Metal Catalyzed Reactions (e.g., Rhodium-catalyzed)
Beyond palladium and ruthenium, rhodium catalysts are highly effective for various alkyne transformations, including polymerizations, cycloadditions, and hydroiodinations. nih.govethz.chrsc.org
Research on the rhodium-catalyzed polymerization of the isomeric 1-(tert-butyl)-4-ethynylbenzene has shown that ultra-high molecular weight poly(phenylacetylene)s can be synthesized. rsc.org In electrochemical rhodium-catalyzed [4+2] annulations, 1-(tert-butyl)-4-ethynylbenzene has also been successfully employed as a substrate. rsc.org These examples demonstrate that the tert-butylphenylacetylene scaffold is a viable substrate for rhodium catalysis.
For this compound, the ortho-positioning of the bulky group would be a primary determinant of its reactivity in rhodium-catalyzed processes.
In polymerization , the steric hindrance could affect the rate of monomer incorporation and the final polymer's properties.
In cycloadditions , such as the codimerization with ketenes, the steric bulk would influence the approach of the coupling partner and the stereochemical outcome. nih.gov
In hydrofunctionalization reactions , the regioselectivity of the addition would be heavily biased by the ortho-substituent. ethz.ch
| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |
| [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | Polymerization | 1-(tert-butyl)-4-ethynylbenzene | Poly(phenylacetylene) | rsc.org |
| [Cp*RhCl₂]₂ / Electrocatalysis | [4+2] Annulation | 1-(tert-butyl)-4-ethynylbenzene | Annulated Arene | rsc.org |
| RhCl(PPh₃)₃ | Linear Codimerization | Internal Alkyne, Ketene | Dienone | nih.gov |
Cascade C-C Bond Formation Reactions
Cascade reactions, or tandem reactions, allow for the formation of multiple carbon-carbon bonds in a single synthetic operation, offering a highly efficient route to complex molecules from simple precursors. Alkynes are excellent participants in such processes.
While specific cascade reactions starting from this compound are not extensively documented, the reactivity of related systems provides a clear indication of its potential. For instance, palladium-catalyzed annulations, as discussed previously rsc.orgrsc.org, are often cascade processes involving a sequence of bond formations. Copper(II) has also been shown to catalyze cascade Csp²-P/C-C bond formation to construct heterocyclic phosphonates. nih.gov
Given the reactivity of the alkyne moiety, this compound is a candidate for cascade reactions initiated by:
Carbopalladation: An initial addition of an organopalladium species across the triple bond, followed by subsequent intramolecular cyclizations or intermolecular couplings.
C-H Activation: Activation of the ortho-C-H bond of the tert-butyl group or another position, followed by insertion of the alkyne and further transformations.
The steric environment created by the ortho-tert-butyl group would be a critical controlling element in any such cascade, directing the initial bond formation and influencing the stereochemistry of subsequent cyclization steps.
Advanced Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1-(tert-butyl)-2-ethynylbenzene in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the tert-butyl, aromatic, and acetylenic protons. The nine protons of the tert-butyl group are chemically equivalent and should appear as a sharp singlet, typically in the upfield region around 1.3-1.5 ppm. The acetylenic proton (≡C-H) is anticipated to produce a singlet around 3.0-3.5 ppm; its chemical shift is influenced by the magnetic anisotropy of the triple bond and the electronic effects of the aromatic ring. The four protons on the benzene (B151609) ring will appear as a complex multiplet pattern in the aromatic region (approximately 7.0-7.6 ppm) due to their distinct chemical environments and spin-spin coupling interactions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all twelve carbon atoms in the molecule. The tert-butyl group will show two signals: one for the quaternary carbon attached to the ring and another for the three equivalent methyl carbons. The ethynyl (B1212043) group will present two distinct signals for the sp-hybridized carbons, with the carbon attached to the ring appearing at a different chemical shift than the terminal carbon. The benzene ring will exhibit six signals, four for the protonated carbons and two for the quaternary carbons substituted with the tert-butyl and ethynyl groups. The specific chemical shifts are dictated by the electronic effects of the substituents.
Predicted NMR Data for this compound
The following table is based on established chemical shift ranges for analogous functional groups and substitution patterns.
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |
| tert-Butyl Protons | C(CH₃)₃ | ~1.4 | s (9H) |
| Acetylenic Proton | ≡C-H | ~3.3 | s (1H) |
| Aromatic Protons | Ar-H | ~7.2-7.6 | m (4H) |
| ¹³C NMR | Assignment | Predicted δ (ppm) |
| Methyl Carbons | -C(C H₃)₃ | ~31 |
| Quaternary Alkyl Carbon | -C (CH₃)₃ | ~35 |
| Terminal Alkynyl Carbon | ≡C -H | ~80-85 |
| Internal Alkynyl Carbon | -C ≡C-H | ~90-95 |
| Aromatic CH Carbons | Ar-C | ~125-135 |
| Aromatic Quaternary Carbon | Ar-C(tert-butyl) | ~151 |
| Aromatic Quaternary Carbon | Ar-C(ethynyl) | ~122 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum is expected to prominently feature absorptions corresponding to the ethynyl and aromatic moieties. A sharp, moderately intense band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of the terminal alkyne. nist.gov The C≡C triple bond stretch typically appears as a weak absorption in the region of 2100-2140 cm⁻¹. chemicalbook.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group should appear just below 3000 cm⁻¹. bldpharm.com The region from 1400-1600 cm⁻¹ will contain several bands corresponding to aromatic C=C ring stretching, and characteristic C-H bending vibrations for the ortho-substitution pattern will be present in the fingerprint region below 900 cm⁻¹. bldpharm.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to be a strong and sharp signal in the Raman spectrum (around 2100-2140 cm⁻¹) due to the significant change in polarizability during the vibration. Similarly, the symmetric stretching vibrations of the benzene ring are typically strong in the Raman spectrum. The aliphatic and aromatic C-H stretching vibrations are also readily observed.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |
| Acetylenic C-H | Stretch | ~3300 | Medium, Sharp | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium | Strong |
| Aliphatic C-H | Stretch | 2850-3000 | Strong | Strong |
| Alkyne C≡C | Stretch | 2100-2140 | Weak to Medium | Strong |
| Aromatic C=C | Ring Stretch | 1450-1600 | Medium to Strong | Medium to Strong |
| C-H Bending | Aromatic oop | 735-770 | Strong | Weak |
Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns under ionization. For this compound (C₁₂H₁₄), the exact molecular weight is 158.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 158. The most characteristic and dominant fragmentation pathway for molecules containing a tert-butyl group attached to an aromatic ring is the loss of a methyl radical (•CH₃, mass = 15 Da) to form a highly stable tertiary benzylic carbocation. nist.gov Therefore, the base peak (the most intense peak) in the spectrum is expected at m/z 143, corresponding to the [M-15]⁺ ion. This fragmentation is highly favored due to the stability of the resulting cation. Further fragmentation of the m/z 143 ion could occur, but the [M-15]⁺ peak is expected to be the most significant feature of the spectrum.
Predicted Major Ions in the Mass Spectrum of this compound
| m/z | Ion Structure | Fragmentation | Relative Abundance |
| 158 | [C₁₂H₁₄]⁺ | Molecular Ion (M⁺) | Moderate |
| 143 | [C₁₁H₁₁]⁺ | [M - CH₃]⁺ | High (likely Base Peak) |
| 115 | [C₉H₇]⁺ | [M - CH₃ - C₂H₂]⁺ | Moderate |
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
A search of the published scientific literature and crystallographic databases did not yield any X-ray diffraction studies for this compound. Commercial suppliers list the compound as a liquid at standard temperature and pressure. bldpharm.com Consequently, its single-crystal X-ray structure has not been determined, and no data on its solid-state molecular architecture is currently available. To perform such a study, the compound would first need to be crystallized, likely at a low temperature.
Electronic Spectroscopy (UV-Vis) for Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-electron system. The benzene ring and the ethynyl group in this compound form a conjugated system.
The UV-Vis spectrum is expected to show absorptions characteristic of a substituted phenylacetylene (B144264). Benzene itself exhibits a strong E₂ band (π→π* transition) around 204 nm and a weaker, structured B band (also a π→π* transition, but symmetry-forbidden) around 255 nm. The conjugation of the ethynyl group with the benzene ring typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on these bands. The tert-butyl group, being an alkyl substituent, has a minor electronic effect, primarily causing a small red shift. Therefore, this compound is expected to show absorption maxima at wavelengths longer than those of benzene or tert-butylbenzene (B1681246). The B-band, with its fine vibrational structure, may be partially or completely obscured due to substitution.
Expected UV-Vis Absorption Maxima for this compound
| Band | Electronic Transition | Predicted λₘₐₓ (nm) |
| E₂-band | π → π | ~240-250 |
| B-band | π → π | ~280-290 |
Polymerization Chemistry of 1 Tert Butyl 2 Ethynylbenzene and Derivatives
Homo- and Copolymerization of 1-(Tert-butyl)-2-ethynylbenzene
The polymerization of this compound can proceed via both homopolymerization, to form poly[this compound], and copolymerization with other monomers to create materials with tailored properties.
Mechanism of Polymerization (e.g., Metathesis, Coordination Polymerization)
The polymerization of phenylacetylene (B144264) derivatives like this compound is primarily achieved through two main catalytic mechanisms: metathesis polymerization and coordination polymerization.
Metathesis Polymerization: This mechanism is typically initiated by early-transition-metal catalysts, often requiring a cocatalyst. researchgate.net For instance, tantalum(V) chloride (TaCl₅) in conjunction with a cocatalyst like tetra-n-butyltin (n-Bu₄Sn) is effective for the polymerization of diarylacetylenes. kpi.ua The active species is a metal-carbene complex that reacts with the alkyne monomer in a series of [2+2] cycloaddition and cycloreversion steps, leading to the formation of the polymer chain. While highly effective for many substituted acetylenes, the control over polymer structure can sometimes be limited.
Coordination Polymerization: Late-transition-metal catalysts, particularly those based on rhodium(I), are highly effective for the polymerization of phenylacetylenes and proceed via a coordination–insertion mechanism. researchgate.net These catalysts are valued for their high activity, stability, and tolerance to various functional groups. rsc.orgkpi.ua The polymerization is initiated by the coordination of the alkyne monomer to the rhodium center, followed by insertion of the C≡C triple bond into the rhodium-carbon bond of the growing polymer chain. This process typically leads to the formation of highly stereoregular polymers with a cis-transoidal configuration. rsc.orgunizar.es
Influence of Catalytic Systems on Polymer Microstructure and Topology
Rhodium(I) catalysts, such as the cationic complex [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄], have been shown to be exceptionally efficient in producing high molecular weight, stereoregular poly(phenylacetylene)s with a cis-transoidal configuration. rsc.org For the closely related isomer, 1-(tert-butyl)-4-ethynylbenzene, this catalyst yielded an ultra-high molecular weight polymer. rsc.org The ¹H NMR spectra of polymers produced with such catalysts typically show a sharp singlet for the vinylic protons, confirming a highly regular microstructure. rsc.orgunizar.es
The topology of the resulting polymer is also heavily influenced by the catalyst. While many systems produce linear polymers, certain catalyst systems can induce the formation of cyclic polymers. For example, tungsten and vanadium-based alkylidyne catalysts have been reported to polymerize phenylacetylene to yield cyclic poly(phenylacetylene). rsc.org This demonstrates that by carefully selecting the catalyst, it is possible to control the polymer architecture, transitioning from linear chains to macrocycles. The formation of linear versus branched structures has also been observed, with SEC-MALS analysis of poly(phenylacetylene)s indicating that some catalyst systems can lead to high molar mass branched material, while others, particularly with substituted phenylacetylenes, favor the formation of linear polymers. rsc.org
Properties of Poly[this compound]
The properties of poly[this compound] are dictated by its molecular weight, structure, and the interactions between polymer chains.
Molecular Weight Distribution and Degree of Polymerization
The molecular weight and its distribution are critical parameters that influence the mechanical and processing properties of the polymer. For substituted poly(phenylacetylene)s, weight-average molecular weights (Mw) exceeding 1 x 10⁶ g/mol have been achieved. kpi.ua
In a study using a cationic rhodium(I) catalyst, the polymerization of 1-(tert-butyl)-4-ethynylbenzene resulted in an ultra-high molecular weight polymer with a number-average molecular weight (Mn) of 2.72 × 10⁶ g/mol and a polydispersity index (PDI or Mw/Mn) of 1.3. rsc.org This indicates the formation of very long polymer chains with a relatively narrow distribution of chain lengths. The table below summarizes the data for the polymerization of the para-substituted isomer, which provides an indication of the high molecular weights achievable for tert-butyl substituted phenylacetylenes.
| Monomer | Catalyst System | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| 1-(tert-butyl)-4-ethynylbenzene | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 2.72 × 10⁶ | 3.54 × 10⁶ | 1.3 | rsc.org |
| 1-(p-t-butylphenyl)-2-phenylacetylene | TaCl₅-n-Bu₄Sn | > 1 × 10⁶ (Mw) | - | - | kpi.ua |
Thermal Stability and Degradation Pathways of the Polymer
Poly(diarylacetylene)s are known for their considerable thermal stability. The onset temperature of weight loss in air for polymers derived from 1-(p-t-butylphenyl)-2-phenylacetylene is reported to be between 320-380°C. kpi.ua For other diarylacetylenes, this temperature can be as high as 450°C. kpi.ua This high thermal stability is a key feature of this class of polymers, making them suitable for applications requiring resistance to high temperatures. The degradation pathway typically involves chain scission and eventual decomposition at elevated temperatures. The bulky tert-butyl group may influence the specific degradation mechanism and the stability of the polymer.
| Polymer | Onset Temperature of Weight Loss (T₀) in Air (°C) | Reference |
|---|---|---|
| Poly[1-(p-t-butylphenyl)-2-phenylacetylene] | 320-380 | kpi.ua |
| Poly[1-(p-phenylphenyl)-2-phenylacetylene] | 450 | kpi.ua |
| Poly[1-(β-naphthyl)-2-phenylacetylene] | 420 | kpi.ua |
Solution Behavior and Macromolecular Architecture
Polymers of substituted phenylacetylenes are generally soluble in a range of common organic solvents such as toluene, chloroform, and tetrahydrofuran (B95107) (THF). rsc.orgkpi.ua This solubility is a significant advantage for processing and characterization. The macromolecular architecture, whether linear, branched, or cyclic, has a substantial effect on the solution properties.
For instance, size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) has been used to determine the conformation of these polymers in solution. Analysis of the polymer from 1-(tert-butyl)-4-ethynylbenzene indicated a linear architecture. rsc.org The conformation plot (log(Rg) vs. log(M)) for this polymer showed a slope consistent with a linear structure, in contrast to the branched structure observed for unsubstituted poly(phenylacetylene) prepared under similar conditions. rsc.org The solution behavior can be complex, influenced by solvent-polymer and polymer-polymer interactions, as well as potential isomerization from the initial cis to a trans configuration over time.
Block Copolymer and Supramolecular Polymer Formation
The creation of block copolymers and supramolecular polymers from this compound derivatives represents an advanced frontier in polymer chemistry, aiming to combine the rigidity and potential helical nature of the polyacetylene backbone with the properties of other polymer segments or to direct their self-assembly into ordered, non-covalent structures.
Block Copolymer Synthesis
The synthesis of block copolymers incorporating a poly(this compound) segment is a challenging endeavor due to the specific conditions required for the controlled polymerization of sterically hindered disubstituted acetylenes. However, the development of living and controlled polymerization techniques has opened avenues for the creation of such complex macromolecules. Typically, this involves the synthesis of a macroinitiator from which the second block can be grown, or the sequential addition of monomers if the polymerization mechanism allows.
While specific research detailing the synthesis of block copolymers directly from this compound is limited, related studies on similar phenylacetylene derivatives provide a blueprint for potential synthetic strategies. For instance, the polymerization of the isomeric monomer, 1-(tert-butyl)-4-ethynylbenzene, has been shown to yield ultra-high molecular weight poly(phenylacetylene)s using rhodium-based catalysts. rsc.org Such a living or controlled polymerization could, in principle, be used to create a macroinitiator for the subsequent polymerization of a different monomer, such as an acrylate, styrene, or an epoxide, leading to the formation of a diblock copolymer.
The general approach would involve:
Synthesis of a Macroinitiator: A living polymerization of this compound would be initiated, and the reaction terminated at a desired molecular weight, leaving a reactive end-group. This end-group would then be converted into an initiating site for a different type of polymerization (e.g., atom transfer radical polymerization [ATRP] or ring-opening polymerization [ROP]).
Sequential Monomer Addition: In a compatible system, after the polymerization of the first monomer (this compound) is complete, a second monomer would be introduced to the living polymer chains to grow the second block.
The resulting block copolymers would be expected to exhibit microphase separation, driven by the incompatibility of the rigid, bulky poly(this compound) block and a more flexible second block, leading to the formation of ordered nanostructures such as lamellae, cylinders, or spheres.
Supramolecular Polymer Formation
The stiff backbone and the presence of the bulky tert-butyl group in poly(this compound) are expected to favor the formation of helical structures. jst.go.jpjst.go.jpresearchgate.net This inherent chirality at the macromolecular level, arising from a preferred screw-sense of the polymer chain, is a key driver for the formation of higher-order supramolecular structures. Poly(phenylacetylene) derivatives, in general, are known to form a variety of supramolecular assemblies, including nanoparticles, nanotubes, gels, and liquid crystalline phases. rsc.org
The self-assembly process is governed by a combination of non-covalent interactions:
π-π Stacking: The aromatic rings along the polymer backbone can interact, promoting aggregation.
Van der Waals Interactions: The bulky tert-butyl groups can influence inter-chain packing.
Helical Packing: The tendency of the polymer chains to adopt a helical conformation can lead to the formation of ordered bundles or columnar structures. researchgate.net
Furthermore, the introduction of functional groups onto the phenyl ring of the monomer can provide additional handles to direct supramolecular assembly through more specific interactions like hydrogen bonding or metal coordination. For instance, research on other poly(phenylacetylene)s has shown that the introduction of chiral side chains can lead to a "memory" of the helical conformation, and the addition of chiral guests can induce a preferred helicity in an otherwise racemic mixture of polymer chains. researchgate.net
In the context of this compound derivatives, one could envision the synthesis of monomers bearing recognition motifs that would drive the self-assembly of the resulting polymers into well-defined supramolecular architectures. The formation of liquid crystalline phases, where the rigid polymer chains align in a specific direction, is also a strong possibility for these types of polymers, potentially leading to materials with anisotropic optical or electronic properties. dokumen.pubnii.ac.jp
While detailed experimental data on the supramolecular structures derived specifically from poly(this compound) remains scarce in the literature, the principles established for related poly(phenylacetylene) systems provide a solid foundation for predicting and exploring their behavior. The interplay between the rigid, helical backbone and the steric demands of the ortho-tert-butyl group makes this polymer a fascinating candidate for the design of novel, self-assembling materials.
Applications in Advanced Materials Science
Utilization as a Building Block for π-Conjugated Architectures
The ethynyl (B1212043) group of 1-(tert-butyl)-2-ethynylbenzene serves as a versatile handle for constructing extended π-conjugated systems through various cross-coupling reactions. These conjugated structures are the foundation for a wide range of organic electronic materials. The tert-butyl group, due to its significant steric bulk, plays a crucial role in influencing the planarity and intermolecular interactions of these systems. researchgate.net This steric hindrance can prevent excessive aggregation and π-stacking, which is often desirable for maintaining the solubility and processability of the resulting materials. researchgate.net
Star-shaped conjugated systems, a class of dendritic molecules with a central core and multiple radiating conjugated arms, have been synthesized using derivatives of this compound. mdpi.com These architectures are of interest for their unique electronic and optical properties, which arise from the three-dimensional arrangement of the π-systems. mdpi.com The incorporation of the tert-butyl group can enhance the solubility and stability of these complex structures. researchgate.net
Conjugated microporous polymers (CMPs) represent another area where this compound finds application. rsc.org These materials are characterized by their permanent microporosity and extended π-conjugation, making them suitable for applications in gas storage, separation, and catalysis. rsc.org The rigid and sterically encumbered nature of the this compound unit can contribute to the formation of robust and porous frameworks.
Integration into Functional Oligomers and Polymers
This compound can be polymerized or copolymerized to create functional oligomers and polymers with specific properties. The ethynyl group provides a reactive site for polymerization, while the tert-butyl group influences the physical and chemical characteristics of the resulting macromolecules.
Table 1: Key Parameters for NLO Materials
| Parameter | Description | Relevance to this compound |
| Hyperpolarizability (β, γ) | Microscopic measure of the nonlinear response of a molecule to an applied electric field. | The extended π-system created using this compound as a building block can lead to significant hyperpolarizability values. |
| π-Conjugation Length | The extent of delocalized π-electrons in a molecule. | Polymerization or coupling reactions involving the ethynyl group of this compound directly increase the conjugation length. |
| Intramolecular Charge Transfer (ICT) | The transfer of electron density from a donor to an acceptor part of a molecule upon excitation. | Functionalization of the aromatic ring or the ethynyl group can introduce donor-acceptor character, enhancing ICT and NLO properties. |
The semiconducting properties of π-conjugated polymers make them suitable for use in various electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The incorporation of this compound into polymer backbones can influence their electronic structure, morphology, and device performance. For instance, the steric hindrance from the tert-butyl group can disrupt close packing, potentially leading to increased solubility and altered charge transport properties. researchgate.net In the context of OLEDs, tuning the conjugation length and substitution pattern of the polymer can control the emission color and efficiency. nih.gov
Organic-based magnetic materials are a fascinating class of compounds with potential applications in data storage and spintronics. The creation of such materials often involves the incorporation of stable organic radicals into a larger molecular or polymeric framework. While this compound itself is not a radical, it can be used as a structural component to link radical-containing units. The ethynyl group provides a rigid spacer, facilitating magnetic exchange interactions between radical centers. The tert-butyl group can serve to sterically protect the radical centers from decomposition reactions. researchgate.net
Role as a Scaffold in Supramolecular Assembly
Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. nottingham.ac.ukacs.org this compound can act as a versatile scaffold in the design of molecules for supramolecular assembly.
Environmental Fate and Degradation Studies of Alkyl Substituted Benzene Derivatives
Biodegradation Pathways in Environmental Systems
Biodegradation is a key process that determines the environmental persistence of organic compounds. While no specific studies on the biodegradation of 1-(tert-butyl)-2-ethynylbenzene were identified, research on related tert-butylated compounds provides insight into potential metabolic pathways.
The biodegradation of tert-butyl-containing compounds can be challenging for microorganisms due to the sterically hindered tertiary carbon atom. For instance, the widely studied gasoline additive methyl tert-butyl ether (MTBE) is known for its persistence in groundwater. diva-portal.org However, several bacterial strains have been identified that can degrade MTBE and other tert-butylated compounds. nih.govresearchgate.net
Aerobic biodegradation of ethyl tert-butyl ether (ETBE), another gasoline additive, is initiated by the hydroxylation of the ethoxy group, leading to the formation of intermediates such as tert-butyl alcohol (TBA) and acetaldehyde. researchgate.net The degradation of MTBE can also produce TBA. researchgate.netdeepdyve.com The presence of the tert-butyl group often results in slower degradation rates compared to other gasoline components like BTEX (benzene, toluene, ethylbenzene, and xylenes). diva-portal.org Studies have shown that ETBE may biodegrade slightly faster than MTBE. diva-portal.org
The bacterium Hydrogenophaga flava ENV735 has been shown to slowly degrade MTBE and TBA as sole carbon and energy sources, with the process being enhanced by the presence of yeast extract. nih.gov Research on the degradation of butylbenzene (B1677000) and tert-butylbenzene (B1681246) has indicated that the presence of natural surfactants, such as saponins, can accelerate the removal of these hydrocarbons from sand, enhancing their biodegradation by environmental microorganisms. nih.gov
Table 1: Microbial Degradation of Related tert-Butyl Compounds
| Compound | Degrading Microorganism(s) | Key Intermediates | Influencing Factors |
|---|---|---|---|
| Ethyl tert-butyl ether (ETBE) | Mixed microbial cultures | tert-Butyl alcohol (TBA), Acetaldehyde | Presence of other substrates |
| Methyl tert-butyl ether (MTBE) | Hydrogenophaga flava ENV735, Mixed cultures | tert-Butyl alcohol (TBA) | Co-metabolism, Presence of yeast extract |
| tert-Butylbenzene | Environmental microorganisms | Not specified | Presence of surfactants (saponins) |
Sorption Behavior in Environmental Matrices
Sorption to soil and sediment particles is a critical process that influences the transport and bioavailability of organic compounds in the environment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption.
Specific sorption data for this compound are not available. However, studies on related compounds offer valuable insights. For tert-butylbenzene, sorption to sand particles has been investigated. nih.gov The sorption kinetics were found to be well-described by a pseudo-second-order model, and the equilibrium data fit the Freundlich isotherm. nih.gov This suggests that the sorption process is complex and not limited to simple partitioning.
Research on MTBE has shown that it has a low organic carbon-based partition coefficient (Koc), indicating minimal sorption to natural aquifers. k-state.edu This low sorption potential, combined with its high water solubility, contributes to its rapid migration in groundwater. k-state.edu The sorption of aromatic hydrocarbons like benzene (B151609) and naphthalene (B1677914) is primarily controlled by the organic carbon content of the soil, with temperature also playing a role. frontiersin.org For instance, naphthalene sorption increases with decreasing temperature. frontiersin.org
A study on a wide range of liquid crystal monomers (LCMs), which can include complex benzene derivatives, predicted that many of these compounds would have high octanol-water partition coefficients (log Kow > 5), suggesting a strong potential for adsorption to sediments and bioaccumulation. nih.gov Non-target screening of sewage sludge has also identified various organic contaminants, and their partitioning behavior is influenced by their physicochemical properties. diva-portal.org
Table 2: Sorption Characteristics of Structurally Related Compounds
| Compound | Environmental Matrix | Key Findings |
|---|---|---|
| tert-Butylbenzene | Sand | Sorption follows pseudo-second-order kinetics and Freundlich isotherm. |
| Methyl tert-butyl ether (MTBE) | Aquifer material | Low Koc, leading to minimal sorption and high mobility in groundwater. |
| Naphthalene | Artificial sandy loam soil | Sorption capacity primarily controlled by organic carbon content and temperature. |
Abiotic Transformation Processes (e.g., Photolysis, Oxidation)
Abiotic transformation processes, including photolysis and oxidation, can contribute to the degradation of organic compounds in the environment, particularly in the atmosphere and sunlit surface waters.
Direct research on the abiotic transformation of this compound is absent from the scientific literature. However, studies on related structures provide some clues. The ethynyl (B1212043) group in this compound suggests potential reactivity towards atmospheric oxidants like hydroxyl radicals (•OH). The ethynyl radical itself is a highly reactive species. acs.org
The photolysis of other complex acetylene-containing aromatic compounds has been studied. For example, the photolysis of tetrazolo[5,1-a]phthalazine (B18776) can lead to the formation of reactive intermediates like o-cyanophenylcarbene and phenylcyanocarbene. uq.edu.au The photolysis of 2-iodo-1-phenylethanone has been explored as a route to polyphenylenes. researchgate.net
The tert-butyl group can influence the reactivity of the aromatic ring. In some cases, tert-butyl alcohol (TBA) has been used as a scavenger for hydroxyl radicals in oxidation studies, although its effectiveness can be complex as it can also form secondary radicals that participate in further reactions. nsf.gov The atmospheric oxidation half-lives of various organic compounds, including some benzene derivatives, have been estimated using computational models, highlighting the importance of this degradation pathway. nih.gov
Table 3: Abiotic Transformation of Related Compound Classes
| Compound Class | Transformation Process | Key Observations |
|---|---|---|
| Alkynyl Radicals | Oxidation | Highly reactive, can lead to the formation of various products in the presence of oxygen. |
| Aromatic Acetylenes | Photolysis | Can lead to rearrangements and the formation of highly reactive intermediates. |
| tert-Butyl Alcohol | Oxidation by •OH | Can act as a radical scavenger but may also form secondary reactive species. |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methodologies
The development of new stereoselective methods for the synthesis of chiral derivatives of 1-(tert-butyl)-2-ethynylbenzene is a crucial area of future research. acs.org The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of molecules with specific biological activities or optical properties.
Future efforts will likely focus on the design of novel chiral catalysts and reagents that can induce high levels of enantioselectivity and diastereoselectivity in reactions involving the ethynyl (B1212043) group. This includes the exploration of transition-metal-catalyzed reactions, organocatalysis, and biocatalysis to access a wider range of chiral structures. acs.org The development of methods for the stereoselective synthesis of sulfinyl compounds, for example, is an area of growing interest. acs.org
Exploration of New Catalytic Transformations
The ethynyl group of this compound is a versatile functional group that can participate in a wide array of catalytic transformations. While established reactions like Sonogashira coupling have been utilized, there is considerable scope for exploring new catalytic transformations. lu.se
Future investigations could target the development of novel catalytic cycles that enable unprecedented bond formations and molecular complexity. This includes exploring the use of earth-abundant metal catalysts as more sustainable alternatives to precious metals. Furthermore, the unique steric environment provided by the tert-butyl group could be exploited to control the regioselectivity and stereoselectivity of catalytic reactions in novel ways. rsc.org The development of ligand-free copper-catalyzed reactions, for instance, presents a promising avenue for the 1,1-alkylmonofluoroalkylation of terminal alkynes. rsc.org
Advanced Characterization of Transient Intermediates
A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. The study of transient intermediates, which are short-lived species formed during a chemical reaction, is particularly challenging but offers invaluable mechanistic insights.
Future research should employ advanced spectroscopic and analytical techniques to detect and characterize these fleeting intermediates in reactions involving this compound. Time-resolved spectroscopy, rapid-injection NMR, and advanced mass spectrometry techniques can provide detailed information about the structure and reactivity of these species. This knowledge will be instrumental in optimizing existing reactions and designing new catalytic systems.
Theoretical Prediction of Novel Reactivity and Properties
Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity and properties of molecules. growingscience.com In the context of this compound, theoretical studies can provide insights into its electronic structure, reaction pathways, and the properties of its derivatives.
Future research will likely involve the use of density functional theory (DFT) and other high-level computational methods to:
Predict the regioselectivity and stereoselectivity of new reactions. growingscience.com
Design novel catalysts with enhanced activity and selectivity.
Predict the electronic and optical properties of polymers and materials derived from this compound. growingscience.com
Investigate the mechanisms of known and novel reactions to identify key transition states and intermediates.
These theoretical predictions will guide experimental efforts, accelerating the discovery of new reactions and materials.
Design of High-Performance Materials with Tunable Properties
The incorporation of the this compound moiety into polymers and other materials can impart desirable properties such as thermal stability, processability, and specific electronic or optical characteristics. researchgate.net The bulky tert-butyl group can influence the packing and morphology of polymer chains, leading to materials with unique properties. researchgate.net
Future research in this area will focus on the rational design of high-performance materials with tunable properties. researchgate.net This includes the synthesis of:
Polymers with high thermal stability: The rigid aromatic and ethynyl groups contribute to thermal resistance, making these materials suitable for high-temperature applications. researchgate.net
Organic light-emitting diodes (OLEDs): The electronic properties of this compound derivatives can be tailored for use in optoelectronic devices. acs.org
Porous organic frameworks (POFs) and metal-organic frameworks (MOFs): The defined geometry of this building block can be utilized to construct materials with high surface areas for applications in gas storage, separation, and catalysis. nih.gov
Q & A
Basic Questions
Q. What synthetic routes are optimal for preparing 1-(tert-butyl)-2-ethynylbenzene, and how can side reactions be minimized?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling between 1-bromo-2-(tert-butyl)benzene and terminal alkynes, using palladium catalysts and copper iodide as a co-catalyst. To minimize side reactions (e.g., homocoupling), ensure strict anhydrous conditions, degas solvents, and use a 1:1 molar ratio of aryl halide to alkyne. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- 1H NMR : Aromatic protons adjacent to the tert-butyl group appear as a singlet (δ 1.3–1.4 ppm for tert-butyl CH3) and deshielded aromatic protons (δ 7.2–7.6 ppm). The ethynyl proton (C≡C-H) typically resonates at δ 2.8–3.2 ppm as a singlet.
- 13C NMR : The sp-hybridized ethynyl carbons appear at δ 70–85 ppm (C≡C), while the tert-butyl carbons are at δ 28–31 ppm (CH3) and δ 34–38 ppm (quaternary C) .
- IR Spectroscopy : Confirm the alkyne stretch (C≡C) at ~2100–2260 cm⁻¹ and tert-butyl C-H stretches at ~2960 cm⁻¹.
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as ethynyl derivatives may irritate mucous membranes .
- Spill Management : Absorb spills with inert materials (e.g., sand, diatomaceous earth) and dispose of as hazardous waste. Prevent entry into drains or groundwater .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity observed in cross-coupling reactions involving this compound?
- Methodological Answer : Regioselectivity conflicts (e.g., in Heck or Suzuki couplings) may arise from steric hindrance from the tert-butyl group. To address this:
- Perform DFT calculations to map transition-state energies and identify steric/electronic barriers.
- Use directing groups (e.g., -Bpin) to override steric effects.
- Validate hypotheses with control experiments using substituted analogs (e.g., meta-substituted tert-butyl derivatives) .
Q. What computational methods are recommended to predict the electronic effects of the tert-butyl and ethynyl groups on the aromatic ring?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to analyze substituent effects on electron density (e.g., Natural Bond Orbital analysis).
- Hammett Parameters : Compare σ values for tert-butyl (σ = -0.20) and ethynyl (σ = +0.21) to predict resonance/inductive contributions to reactivity.
- Electrostatic Potential Maps : Visualize electron-rich/depleted regions to guide functionalization strategies .
Q. In what types of advanced materials research is this compound particularly useful?
- Methodological Answer :
- Polymer Chemistry : As a monomer for rigid, conjugated polymers (e.g., polyacetylenes) with optoelectronic applications. The tert-butyl group enhances solubility in nonpolar solvents .
- Metal-Organic Frameworks (MOFs) : The ethynyl group facilitates coordination to transition metals (e.g., Cu, Pd) for catalytic MOF design.
- Ligand Synthesis : Functionalize the ethynyl group for click chemistry (e.g., azide-alkyne cycloaddition) to create tailored ligands .
Q. How should researchers approach discrepancies between experimental and theoretical NMR chemical shifts for derivatives of this compound?
- Methodological Answer :
- Spectral Assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, compare experimental 13C shifts with gauge-independent atomic orbital (GIAO) calculations at the B3LYP/6-311+G(2d,p) level.
- Solvent Effects : Account for solvent polarity (e.g., CDCl3 vs. DMSO-d6) in computational models using the polarizable continuum model (PCM).
- Dynamic Effects : Investigate conformational flexibility (e.g., tert-butyl rotation) via variable-temperature NMR to identify averaging effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
